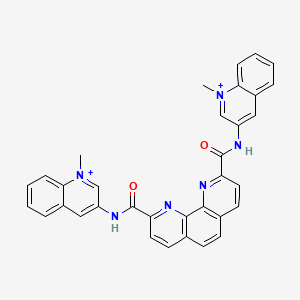

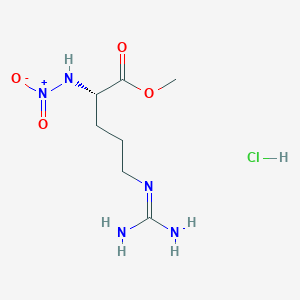

N2,N9-Bis(1-Methylquinolin-3-Yl)-1,10-Phenanthroline-2,9-Dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phen-DC3 is a chemical compound known for its high affinity and selectivity towards G-quadruplex DNA structures. G-quadruplexes are four-stranded DNA structures that play crucial roles in various biological processes, including the regulation of gene expression and the maintenance of telomeres. Phen-DC3 has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment, as it can stabilize G-quadruplex structures and inhibit the activity of certain enzymes involved in DNA replication and repair .

準備方法

Phen-DC3 is synthesized through a multi-step process involving the derivatization of phenanthroline-dicarboxamide. The synthetic route typically includes the following steps:

Formation of the phenanthroline core: This involves the cyclization of appropriate precursors to form the phenanthroline ring system.

Introduction of carboxamide groups: The phenanthroline core is then functionalized with carboxamide groups through amide bond formation reactions.

Derivatization with bisquinolinium groups:

化学反応の分析

Phen-DC3 primarily undergoes interactions with G-quadruplex DNA structures rather than traditional chemical reactions like oxidation, reduction, or substitution. The compound binds to G-quadruplexes through stacking interactions and hydrogen bonding, stabilizing these structures and preventing their unfolding. Common reagents and conditions used in studies involving Phen-DC3 include potassium chloride (KCl) solutions, which promote the formation of G-quadruplex structures, and various spectroscopic techniques to monitor binding and stabilization .

科学的研究の応用

Phen-DC3 has a wide range of scientific research applications, including:

Chemistry: Used as a probe to study the formation and stabilization of G-quadruplex structures in vitro and in cells.

Biology: Employed to investigate the role of G-quadruplexes in gene regulation, telomere maintenance, and other cellular processes.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to stabilize G-quadruplexes and inhibit the activity of enzymes like telomerase.

作用機序

Phen-DC3 exerts its effects by binding to G-quadruplex DNA structures and stabilizing them. The compound intercalates between the guanine quartets of the G-quadruplex, forming strong stacking interactions and hydrogen bonds. This stabilization prevents the unfolding of G-quadruplexes and inhibits the activity of enzymes like telomerase, which are involved in DNA replication and repair. By stabilizing G-quadruplexes, Phen-DC3 can interfere with the replication of cancer cells and potentially inhibit tumor growth .

類似化合物との比較

Phen-DC3 is unique among G-quadruplex stabilizers due to its high affinity and selectivity for G-quadruplex structures. Similar compounds include:

Phen-DC1: Another bisquinolinium-derivatized phenanthroline-dicarboxamide with similar G-quadruplex binding properties.

BRACO-19: A triazole-based compound that also stabilizes G-quadruplex structures but with different binding characteristics.

Phen-DC3 stands out due to its superior binding affinity and selectivity, making it a valuable tool for studying G-quadruplex biology and developing potential therapeutic applications.

特性

分子式 |

C34H26N6O2+2 |

|---|---|

分子量 |

550.6 g/mol |

IUPAC名 |

2-N,9-N-bis(1-methylquinolin-1-ium-3-yl)-1,10-phenanthroline-2,9-dicarboxamide |

InChI |

InChI=1S/C34H24N6O2/c1-39-19-25(17-23-7-3-5-9-29(23)39)35-33(41)27-15-13-21-11-12-22-14-16-28(38-32(22)31(21)37-27)34(42)36-26-18-24-8-4-6-10-30(24)40(2)20-26/h3-20H,1-2H3/p+2 |

InChIキー |

CTOLNXAGCUTHBW-UHFFFAOYSA-P |

正規SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC4=C(C=CC5=C4N=C(C=C5)C(=O)NC6=CC7=CC=CC=C7[N+](=C6)C)C=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide](/img/structure/B11935186.png)

![4-amino-5-chloro-N-[[(2R)-4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B11935205.png)

![tert-butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate](/img/structure/B11935218.png)

![8-(3-Fluorophenyl)-2-(2-hydroxyethyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11935225.png)

![(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B11935232.png)

![2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate](/img/structure/B11935237.png)

![(3R,4S,5S)-1-{[(3R,4S)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl}-3,5-dimethyl-4-phenylpiperidin-4-ol](/img/structure/B11935247.png)